2-[(2-Aminopropyl)sulfanyl]pyrimidine
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Overview
Description
2-[(2-Aminopropyl)sulfanyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a sulfanyl group at the 2-position and an aminopropyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopropyl)sulfanyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-aminopropylthiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the aminopropylthiol group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminopropyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2-[(2-Aminopropyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and amino groups. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Lacks the sulfanyl group but shares the pyrimidine core structure.
2-Thiopyrimidine: Contains a sulfur atom at the 2-position but lacks the aminopropyl group.
2-[(3-Aminopropyl)sulfanyl]adenosine: Similar structure with an adenosine moiety instead of a pyrimidine ring.
Uniqueness
2-[(2-Aminopropyl)sulfanyl]pyrimidine is unique due to the presence of both the aminopropyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C7H11N3S |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-pyrimidin-2-ylsulfanylpropan-2-amine |
InChI |
InChI=1S/C7H11N3S/c1-6(8)5-11-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
InChI Key |
VKROJXFDXLCVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=NC=CC=N1)N |
Origin of Product |
United States |
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